![molecular formula C12H17BrClN B1448844 1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride CAS No. 1803591-42-5](/img/structure/B1448844.png)
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride
Overview
Description
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride is an organic compound with the molecular formula C12H17BrClN It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to an ethyl chain
Preparation Methods
The synthesis of 1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoacetophenone and pyrrolidine.
Reaction Conditions: The 4-bromoacetophenone undergoes a nucleophilic substitution reaction with pyrrolidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the intermediate 1-(4-bromophenyl)ethylpyrrolidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to specific sites, while the pyrrolidine ring can influence the compound’s overall conformation and reactivity. Detailed studies on its molecular pathways are essential to understand its effects fully.
Comparison with Similar Compounds
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride can be compared with other similar compounds, such as:
1-[1-(4-Chlorophenyl)ethyl]pyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-[1-(4-Fluorophenyl)ethyl]pyrrolidine hydrochloride: The presence of a fluorine atom can lead to different chemical and physical properties.
1-[1-(4-Methylphenyl)ethyl]pyrrolidine hydrochloride: The methyl group can influence the compound’s steric and electronic characteristics.
Biological Activity
1-[1-(4-Bromophenyl)ethyl]pyrrolidine hydrochloride, also known by its CAS number 1803591-42-5, is a compound of significant interest in medicinal chemistry. Its structural features suggest potential biological activities, particularly in the context of anti-inflammatory and antibacterial properties. This article reviews the biological activity of this compound based on available research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure
The compound features a pyrrolidine ring substituted with a 4-bromophenyl group, which is critical for its biological activity. The presence of the bromine atom is notable as halogen substitutions often enhance the pharmacological properties of organic compounds.
Research indicates that compounds with similar structures can act as inhibitors of various enzymes involved in inflammatory processes. For instance, studies have shown that pyrrolidine derivatives can inhibit leukotriene A(4) hydrolase, an enzyme crucial for the production of leukotriene B(4), a pro-inflammatory mediator implicated in several diseases such as inflammatory bowel disease and psoriasis .
Antibacterial Properties
This compound has been evaluated for its antibacterial activity. While specific data on this compound is limited, related pyrrolidine derivatives demonstrate significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example, pyrrolidine alkaloids have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Anti-Inflammatory Effects
The compound's potential as an anti-inflammatory agent stems from its ability to inhibit leukotriene synthesis. In vitro assays have indicated that related compounds can reduce leukotriene levels in human blood samples, suggesting a mechanism that could be exploited for therapeutic purposes .
Structure-Activity Relationship Studies
SAR studies on similar compounds highlight the importance of substituents like bromine in enhancing biological activity. For instance, modifications on the pyrrolidine ring have resulted in varying degrees of inhibition against LTA(4) hydrolase, with certain derivatives exhibiting potent oral bioactivity in mouse models .
Comparative Analysis
A comparative analysis of various pyrrolidine derivatives reveals that those with halogen substitutions often exhibit superior antibacterial properties compared to their non-halogenated counterparts. Table 1 summarizes some key findings from relevant studies:
Compound | MIC (mg/mL) | Activity Against |
---|---|---|
1-[1-(4-Bromophenyl)ethyl]pyrrolidine | TBD | TBD |
2,6-Dipyrrolidino-1,4-dibromobenzene | 0.0039 | Staphylococcus aureus |
3,5-Dicyano pyridine-2-one | 0.5 | Escherichia coli |
Pyrrolyl Benzamide Derivatives | 3.125 | Staphylococcus aureus |
Properties
IUPAC Name |
1-[1-(4-bromophenyl)ethyl]pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN.ClH/c1-10(14-8-2-3-9-14)11-4-6-12(13)7-5-11;/h4-7,10H,2-3,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFHBVGWDQPMSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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